molecular formula C9H11NO3S B8496279 1-(2-Aminophenyl)-2-(methylsulfonyl)ethanone

1-(2-Aminophenyl)-2-(methylsulfonyl)ethanone

Cat. No. B8496279
M. Wt: 213.26 g/mol
InChI Key: RLBGISCXRMOVNC-UHFFFAOYSA-N
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Patent
US06884801B1

Procedure details

Dimethylsulfone (120 g, 1.28 mol) was stirred in DMSO (350 mL). Sodium hydride (48 g of 60 wt % in mineral oil) was added in portions and the mixture heated to 60° C. Methyl anthranilate (48.3 g, 0.32 mol) was added dropwise over 3 hours while the temperature rose to 100° C. The mixture was poured into ice (500 mL) and concentrated HCl (100 mL) and the mixture stored at 4° C. overnight. The mixture was extracted with dichloromethane (3×400 mL), and the combined extracts were washed with saturated bicarbonate (3×30 mL), dried (MgSO4), and reduced to 800 mL volume. The solid that formed was removed by filtration. The filtrate was reduced to 80 mL volume. The resulting solid was collected and washed with a small volume of dichloromethane. The solid was recrystallized from chloroform to give 1-(2-aminophenyl)-2-(methylsulfonyl)ethanone (24 g).
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
48.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH3:5])(=[O:4])=[O:3].[H-].[Na+].[C:8](OC)(=[O:16])[C:9]1[C:10](=[CH:12][CH:13]=[CH:14][CH:15]=1)[NH2:11].Cl>CS(C)=O>[NH2:11][C:10]1[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=1[C:8](=[O:16])[CH2:1][S:2]([CH3:5])(=[O:4])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
CS(=O)(=O)C
Name
Quantity
350 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
48 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
48.3 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Step Four
Name
ice
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 100° C
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×400 mL)
WASH
Type
WASH
Details
the combined extracts were washed with saturated bicarbonate (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solid that formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
WASH
Type
WASH
Details
washed with a small volume of dichloromethane
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from chloroform

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=CC=C1)C(CS(=O)(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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